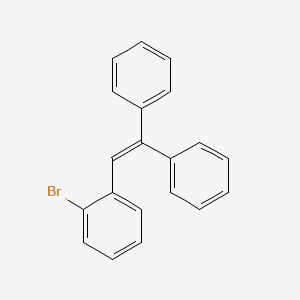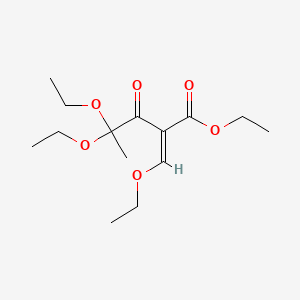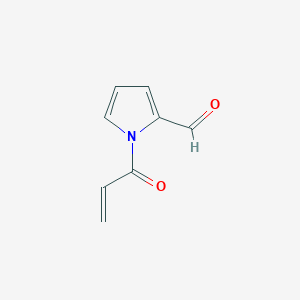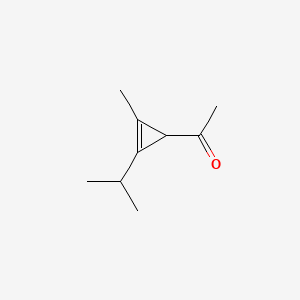
3-Methyl-2-((2,2,2-trichloroethoxy)sulfonyl)-1H-imidazol-3-ium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-((2,2,2-trichloroethoxy)sulfonyl)-1H-imidazol-3-ium trifluoromethanesulfonate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a trichloroethoxy group, a sulfonyl group, and an imidazolium core. Its trifluoromethanesulfonate counterion further adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-((2,2,2-trichloroethoxy)sulfonyl)-1H-imidazol-3-ium trifluoromethanesulfonate typically involves multiple steps. One common method includes the reaction of 3-methylimidazole with 2,2,2-trichloroethanol in the presence of a sulfonylating agent such as chlorosulfonic acid. The resulting intermediate is then treated with trifluoromethanesulfonic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-((2,2,2-trichloroethoxy)sulfonyl)-1H-imidazol-3-ium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted imidazolium salts.
Scientific Research Applications
3-Methyl-2-((2,2,2-trichloroethoxy)sulfonyl)-1H-imidazol-3-ium trifluoromethanesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-((2,2,2-trichloroethoxy)sulfonyl)-1H-imidazol-3-ium trifluoromethanesulfonate involves its interaction with specific molecular targets. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The imidazolium core can interact with cellular membranes, affecting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1H-imidazol-3-ium trifluoromethanesulfonate
- 3-Methyl-1H-imidazol-3-ium chloride
- 2,2,2-Trichloroethoxy sulfonyl chloride
Uniqueness
3-Methyl-2-((2,2,2-trichloroethoxy)sulfonyl)-1H-imidazol-3-ium trifluoromethanesulfonate stands out due to its combination of a trichloroethoxy group and a sulfonyl group attached to an imidazolium core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C7H8Cl3F3N2O6S2 |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 3-methyl-1H-imidazol-3-ium-2-sulfonate;trifluoromethanesulfonate |
InChI |
InChI=1S/C6H7Cl3N2O3S.CHF3O3S/c1-11-3-2-10-5(11)15(12,13)14-4-6(7,8)9;2-1(3,4)8(5,6)7/h2-3H,4H2,1H3;(H,5,6,7) |
InChI Key |
NMJLTKKCQMCERO-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C(NC=C1)S(=O)(=O)OCC(Cl)(Cl)Cl.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13831640.png)

![2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol](/img/structure/B13831665.png)




![11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester](/img/structure/B13831696.png)

![(17-Hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl octadecanoate](/img/structure/B13831708.png)

